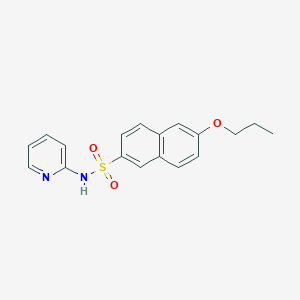
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide, also known as PPNS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. PPNS is a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
The mechanism of action of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in the pH regulation of cancer cells. By inhibiting carbonic anhydrase IX, 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and physiological effects:
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has been shown to have potent inhibitory effects on carbonic anhydrase IX. It has been shown to decrease tumor growth in animal models of cancer and increase the sensitivity of cancer cells to chemotherapy. 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has also been shown to have potential applications in the treatment of osteoporosis, glaucoma, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase IX and has been shown to have potential applications in the treatment of cancer, osteoporosis, glaucoma, and epilepsy. However, there are also limitations to the use of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, the synthesis of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide can be complex and time-consuming.
Orientations Futures
There are several future directions for the study of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide. One potential direction is the development of more efficient synthesis methods that can yield higher purity and higher yield. Another direction is the optimization of the structure of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide to increase its potency and decrease its potential toxicity. Additionally, further studies are needed to explore the potential applications of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide in the treatment of cancer, osteoporosis, glaucoma, and epilepsy.
Méthodes De Synthèse
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 6-bromo-2-naphthol with propylamine, followed by the reaction with pyridine-3-sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. Carbonic anhydrase IX plays a crucial role in the pH regulation of cancer cells, and its inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. 6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has also been shown to have potential applications in the treatment of osteoporosis, glaucoma, and epilepsy.
Propriétés
Nom du produit |
6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide |
|---|---|
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
6-propoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-10-23-17-7-5-15-12-18(8-6-14(15)11-17)24(21,22)20-16-4-3-9-19-13-16/h3-9,11-13,20H,2,10H2,1H3 |
Clé InChI |
VCJVTROZAYNWES-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





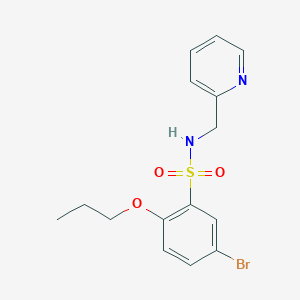


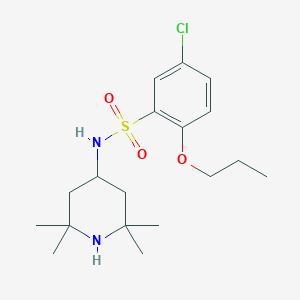
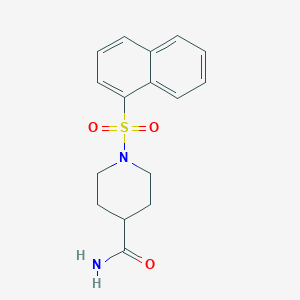
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
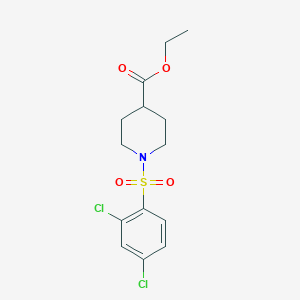
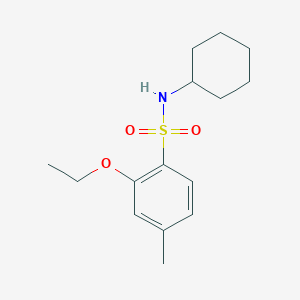

![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
